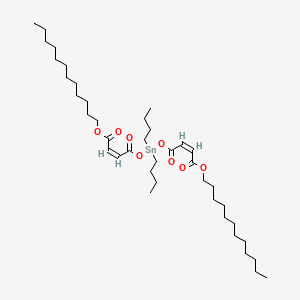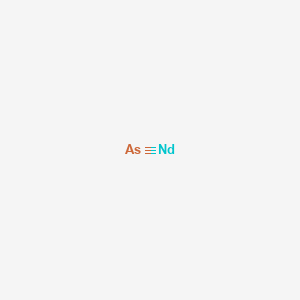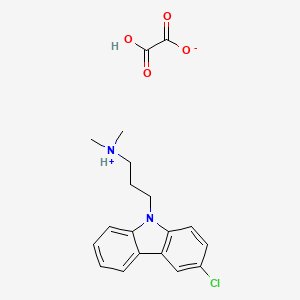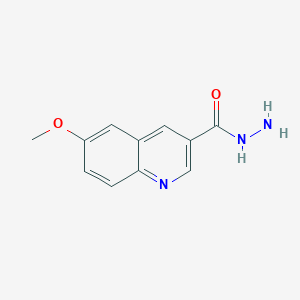
6-Methoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carbohydrazide typically involves the reaction of 6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired carbohydrazide through the elimination of water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Methoxyquinoline-3-carbohydrazide, particularly in its metal complex forms, involves the induction of oxidative stress in cancer cells. The compound interacts with cellular components to generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in cancer cells. This redox imbalance disrupts cellular homeostasis, resulting in cell cycle arrest and cell death .
Comparación Con Compuestos Similares
6-Methoxyquinoline: A precursor to 6-Methoxyquinoline-3-carbohydrazide, used in various chemical syntheses.
2-Chloro-6-methoxyquinoline-3-carbaldehyde: Another quinoline derivative with applications in the synthesis of complex molecules.
Quinolinyl-pyrazoles: Compounds with similar biological activities, used in the development of antimicrobial and anticancer agents.
Uniqueness: this compound stands out due to its specific structure, which allows for the formation of metal complexes with significant antitumor activity. Its ability to induce oxidative stress selectively in cancer cells makes it a unique and valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
6-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
Clave InChI |
RPEBNDYKAGHFRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


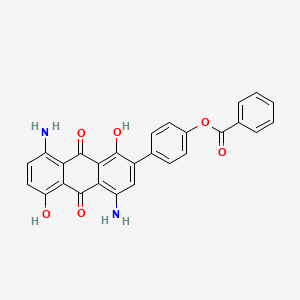
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)


![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
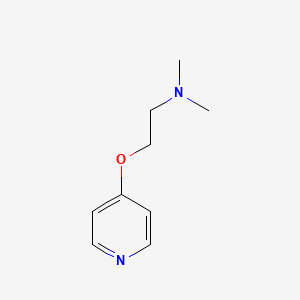



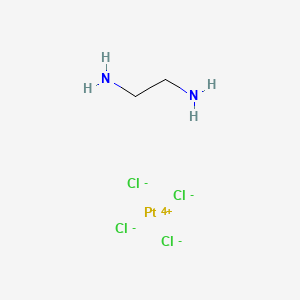
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
